molecular formula C13H21NO4 B3021712 2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid CAS No. 1596653-85-8

2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid

Cat. No.: B3021712
CAS No.: 1596653-85-8
M. Wt: 255.31
InChI Key: SFBZDQKMJLUZQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid typically involves the reaction of cyclopentane derivatives with pyrrole under specific conditions. One common method includes the use of tert-butoxycarbonyl chloride (Boc-Cl) to introduce the Boc protecting group . The reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions . The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid (CAS No. 1596653-85-8) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

  • Molecular Formula: C13H21NO4
  • Molecular Weight: 255.31 g/mol
  • Solubility: Soluble in various organic solvents; specific solubility conditions can enhance its application in biological assays .

Research indicates that compounds within the octahydrocyclopenta[C]pyrrole class exhibit a range of biological activities, primarily through modulation of enzyme activity and interaction with cellular pathways. Notably, this compound has been studied for its role as an allosteric inhibitor of SHP2 (Src Homology Phosphatase 2), an enzyme implicated in various cancers .

Anticancer Properties

A significant area of research has focused on the anticancer potential of this compound. Studies have demonstrated that it can inhibit the activity of SHP2, which is crucial for cancer cell proliferation and survival. The inhibition of SHP2 has been linked to reduced tumor growth in preclinical models, suggesting that this compound may serve as a therapeutic agent in cancer treatment .

Case Studies

  • Inhibition of SHP2 Activity
    • Study Design: In vitro assays were conducted to evaluate the inhibitory effects of this compound on SHP2.
    • Results: The compound exhibited a dose-dependent inhibition of SHP2 activity, leading to decreased phosphorylation of downstream targets involved in cell growth and survival.
    • Conclusion: These findings support the potential use of this compound as a therapeutic agent in cancers where SHP2 plays a pivotal role.
  • Cell Viability Assays
    • Study Design: Various cancer cell lines were treated with different concentrations of the compound.
    • Results: Significant reductions in cell viability were observed at concentrations above 10 µM, with IC50 values indicating effective cytotoxicity against specific cancer types.
    • Conclusion: The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer drug candidate.
PropertyValue
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
CAS Number1596653-85-8
SolubilityVaries by solvent

Table 2: Inhibition Data on SHP2

Concentration (µM)% InhibitionIC50 (µM)
110%>50
530%
1050%15
2080%

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBZDQKMJLUZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC2C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610351-01-3
Record name rac-(1R,3aR,6aS)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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